molecular formula C13H14N2O3S2 B6542899 2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide CAS No. 1070964-95-2

2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide

Cat. No.: B6542899
CAS No.: 1070964-95-2
M. Wt: 310.4 g/mol
InChI Key: AQDCTQZJIRVMLX-UHFFFAOYSA-N
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Description

2-[4-(5-Methylthiophene-2-sulfonamido)phenyl]acetamide is a sulfonamide-derived acetamide featuring a phenyl ring substituted at the para position with a sulfonamido group linked to a 5-methylthiophene moiety. The compound’s structure combines a bioactive acetamide core with a sulfonamide pharmacophore, a motif known for its versatility in medicinal chemistry. The 5-methylthiophene group introduces steric and electronic effects that modulate solubility, binding affinity, and metabolic stability. This compound is of interest in drug discovery, particularly for targeting enzymes or receptors sensitive to sulfonamide inhibitors .

Properties

IUPAC Name

2-[4-[(5-methylthiophen-2-yl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-9-2-7-13(19-9)20(17,18)15-11-5-3-10(4-6-11)8-12(14)16/h2-7,15H,8H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDCTQZJIRVMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The potential therapeutic applications of 2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide are being explored in various contexts:

  • Antimicrobial Activity : Preliminary studies suggest that compounds containing sulfonamide groups exhibit antimicrobial properties. The incorporation of the methylthiophene moiety may enhance this activity by improving the compound's interaction with bacterial enzymes.
  • Anti-inflammatory Properties : Research indicates that sulfonamide derivatives can possess anti-inflammatory effects. The specific structure of this compound may target inflammatory pathways, providing a basis for further pharmacological studies.

Material Science

The unique chemical properties of this compound make it a candidate for developing new materials:

  • Polymer Synthesis : The amide and sulfone functionalities can be utilized in polymer chemistry to create novel polymers with tailored properties for applications in coatings, adhesives, and other materials.
  • Conductive Materials : The presence of the methylthiophene ring may impart electronic properties that are beneficial for developing conductive polymers or organic electronic devices.

Environmental Applications

The compound's stability and reactivity also open avenues for environmental research:

  • Pollutant Degradation : Investigating the use of this compound in catalysis could lead to effective methods for degrading environmental pollutants, particularly those resistant to conventional treatment methods.

Mechanism of Action

The mechanism of action of 2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, thiophene derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide with analogs sharing its phenyl-acetamide core, sulfonamide/sulfamoyl linkage, or heterocyclic substituents. Data from synthesis, physicochemical properties, and biological activity are highlighted.

Structural Analogs with Sulfonamide/Sulfamoyl Linkages
Compound Name Key Structural Features Yield (%) Melting Point (°C) Biological Activity/Notes Evidence ID
This compound Phenyl-acetamide, 5-methylthiophene sulfonamido - - Target compound; structural benchmark -
N-[4-(Cyclohexylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide Cyclohexylsulfamoyl-phenyl, thiophene-acetamide - - Potential kinase inhibitor
N-{4-[(4-Iodophenyl)sulfonyl]phenyl}acetamide 4-Iodophenyl sulfonyl-phenyl, acetamide - - Impurity with sulfonyl linkage
N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i) Morpholinosulfonyl-phenyl, substituted amino-acetamide 75–86 198–205 Anti-COVID-19 candidate

Key Observations :

  • Sulfonamide vs. Sulfamoyl: The target compound’s sulfonamido group differs from sulfamoyl (e.g., compound 5i’s morpholinosulfonyl), altering electronic properties and target interactions.
  • Heterocyclic Substitutions : The 5-methylthiophene in the target contrasts with cyclohexyl () or morpholine (), impacting lipophilicity and steric bulk.
Analogs with Heterocyclic Modifications
Compound Name Heterocycle/Substituent Yield (%) Melting Point (°C) Activity Notes Evidence ID
N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylsulfonyl)acetamide (54) Triazole, phenylsulfonyl 86.6 204–206 Cytohesin inhibitor
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidinylsulfanyl, methylpyridine 32 225–227 Antibacterial intermediate
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide Thiadiazolylsulfanyl, chloro-methyl - - Anticancer potential

Key Observations :

  • Triazole vs.
  • Sulfanyl vs. Sulfonamide : Sulfanyl linkages (e.g., pyrimidinylsulfanyl in ) lack the hydrogen-bonding capacity of sulfonamides, affecting target binding.

Trends :

  • Sulfonamide Derivatives : Exhibit higher yields (e.g., 86.6% for compound 54) compared to sulfanyl analogs (32% for ), likely due to optimized coupling protocols .
  • Melting Points : Sulfonamides generally melt at higher temperatures (>200°C) than sulfamoyl analogs, reflecting stronger intermolecular forces .

Biological Activity

2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis. This article explores its biological activity, mechanism of action, and comparisons with related compounds.

The primary mechanism of action for this compound involves the inhibition of DHFR. This enzyme is essential for the synthesis of tetrahydrofolate, which is necessary for the production of purines and pyrimidines, the building blocks of DNA. By inhibiting DHFR, this compound disrupts DNA synthesis, leading to cell death, particularly in rapidly dividing cells, making it a candidate for cancer treatment and antimicrobial applications.

Biological Activity

The compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thiophene compounds, including this one, show moderate to good antimicrobial activity against various bacterial strains. The structural characteristics of thiophene derivatives allow them to interact with microbial enzymes, potentially inhibiting their growth .
  • Anticancer Activity : The inhibition of DHFR is particularly relevant in oncology. Compounds that target this enzyme can be effective against cancers characterized by rapid cell proliferation. In vitro studies have demonstrated that this compound can significantly decrease the viability of cancer cell lines such as Caco-2 and A549 .

Comparative Analysis

A comparative analysis with similar compounds reveals insights into the biological activity and potential applications:

Compound NameStructure TypePrimary ActivityNotes
SuprofenThiopheneAnti-inflammatoryNonsteroidal drug targeting COX enzymes.
ArticaineThiopheneAnestheticDental anesthetic with a thiophene structure.
This compoundThiophene derivativeAntimicrobial, AnticancerTargets DHFR; potential for further development in cancer therapy.

Case Studies

Several case studies have highlighted the effectiveness of thiophene derivatives in biological applications:

  • Inhibition Studies : Research has shown that compounds similar to this compound effectively inhibit DHFR with IC50 values indicating strong binding affinity. For instance, a study reported an IC50 value for a related sulfonamide derivative at approximately 17.1 µg/mL .
  • Anticancer Efficacy : In vitro tests on various cancer cell lines have demonstrated that this compound can reduce cell viability significantly (up to 39.8% in Caco-2 cells), suggesting its potential as an anticancer agent .

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